molecular formula C17H18N2O B11776779 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11776779
M. Wt: 266.34 g/mol
InChI Key: KQQJPEVTZUVOHI-UHFFFAOYSA-N
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Description

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of dimethyl groups on the benzoxazole ring and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the condensation of 5,6-dimethylbenzoxazole with N,N-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs automated systems to ensure precise control over reaction conditions and to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often conducted in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions. The choice of solvent and temperature depends on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Benzoxazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including fluorescent dyes and pigments. It is also employed in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives to highlight its uniqueness:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that contribute to the specific properties of this compound.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H18N2O/c1-11-9-15-16(10-12(11)2)20-17(18-15)13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3

InChI Key

KQQJPEVTZUVOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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